molecular formula C9H11NO2 B3355747 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester CAS No. 63486-71-5

1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester

Cat. No.: B3355747
CAS No.: 63486-71-5
M. Wt: 165.19 g/mol
InChI Key: OCXCMHKVMJVWDF-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester is a chemical compound belonging to the pyrrolizine family Pyrrolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms This particular compound is characterized by its dihydro structure and the presence of a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an acylating agent, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of the synthesis to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrolizine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or fully reduced pyrrolizine derivatives.

Scientific Research Applications

1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, propyl ester: Contains a propyl ester group, offering different chemical properties and reactivity.

    1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, butyl ester: Features a butyl ester group, which may affect its solubility and biological activity.

Uniqueness: 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester is unique due to its specific ester group, which influences its reactivity and potential applications. The methyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological studies.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXCMHKVMJVWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454577
Record name 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63486-71-5
Record name 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Reactant of Route 2
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Reactant of Route 3
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1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Reactant of Route 4
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Reactant of Route 5
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester
Reactant of Route 6
1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-, methyl ester

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